molecular formula C15H8F2N4O2 B2401643 (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide CAS No. 1935791-53-9

(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide

Cat. No.: B2401643
CAS No.: 1935791-53-9
M. Wt: 314.252
InChI Key: LLQHZKDTWXJZDZ-UHFFFAOYSA-N
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Description

(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide is a complex organic compound that features multiple functional groups, including cyano, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms.

    Cyanation: Introduction of the cyano group.

    Coupling Reaction: Formation of the cyanamide linkage between the two aromatic rings.

Each of these steps would require specific reagents and conditions, such as concentrated nitric acid for nitration, fluorinating agents like N-fluorobenzenesulfonimide, and cyanating agents like copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form other functional groups.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using nucleophiles like hydroxide ions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its multiple functional groups.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide exerts its effects would depend on its specific application. For example, in a biological context, it could interact with enzymes or receptors, altering their activity. The cyano and nitro groups could play a role in these interactions by forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]amine: Similar structure but with an amine group instead of a cyanamide group.

    (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]carbamate: Similar structure but with a carbamate group.

Uniqueness

The presence of both cyano and nitro groups in (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide makes it unique compared to its analogs

Properties

IUPAC Name

(3-cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N4O2/c16-13-3-2-12(6-11(13)7-18)20(9-19)8-10-1-4-15(21(22)23)14(17)5-10/h1-6H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQHZKDTWXJZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN(C#N)C2=CC(=C(C=C2)F)C#N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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